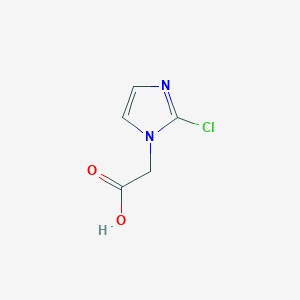

(3,3,3-Trifluoro-2,2-dimethylpropyl) trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,3,3-Trifluoro-2,2-dimethylpropionic acid” is a chemical compound with the empirical formula C5H7F3O2 . It has a molecular weight of 156.10 . It’s a white to almost white powder or crystal .

Molecular Structure Analysis

The SMILES string for “3,3,3-Trifluoro-2,2-dimethylpropionic acid” isCC(C)(C(O)=O)C(F)(F)F . The InChI is 1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10) . Physical and Chemical Properties Analysis

“3,3,3-Trifluoro-2,2-dimethylpropionic acid” is a solid at 20°C . It has a melting point of 73.0 77.0 °C and a boiling point of 77 °C/14 mmHg .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Triflates are recognized for their role as highly effective catalysts in organic synthesis. The use of scandium trifluoromethanesulfonate as a Lewis acid catalyst in acylation reactions exemplifies the practicality and utility of triflates in facilitating the acylation of alcohols with acid anhydrides, including the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the catalyst's remarkable activity even with sterically-hindered secondary or tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthesis of Vinyl and Aryl Triflates

The synthesis of vinyl and aryl trifluoromethanesulfonates from carbonyl compounds and phenols highlights their significance in cross-coupling reactions with organometallics, paralleling organic halides, and addition reactions to alkenes and alkynes. Their superior regio- and diastereoselectivity in Heck reactions and the facilitation of carbon monoxide insertion in natural product synthesis underscore the versatility of triflates in synthetic chemistry (Ritter, 1993).

Liquid Crystalline Materials

Investigations into the thermotropic phase behavior of long-chain 1-alkyl-3-methylimidazolium salts containing trifluoromethanesulfonate anions have revealed their ability to form lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures. This study provides insights into the impact of the anion on the mesophase's interlayer spacing, demonstrating the amphiphilic characteristics of these salts and their potential applications in materials science (Bradley et al., 2002).

Electrochemical Applications

The dissociation and conductometric properties of trifluoromethanesulfonic acid in non-aqueous solvents have been extensively studied, revealing its complete dissociation in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide. Such studies contribute to our understanding of the acid's strength and its behavior in various solvents, informing its use in electrochemical applications and solvent systems (Fujinaga & Sakamoto, 1977).

Safety and Hazards

Propriétés

IUPAC Name |

(3,3,3-trifluoro-2,2-dimethylpropyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O3S/c1-4(2,5(7,8)9)3-15-16(13,14)6(10,11)12/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBFNMQTNNWJEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)

![4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride](/img/structure/B2410109.png)

![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)

![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)

![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)